

Technical Guide: Physical Properties of 6-Bromo-2-methyl-3-nitropyridine

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Compound of Interest

Compound Name: **6-Bromo-2-methyl-3-nitropyridine**

Cat. No.: **B021949**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound **6-Bromo-2-methyl-3-nitropyridine**. This document is intended to serve as a valuable resource for professionals in research and development, offering readily accessible data and procedural insights.

Core Physical Properties

The physical characteristics of **6-Bromo-2-methyl-3-nitropyridine** are crucial for its handling, application in synthetic chemistry, and potential use in drug development. The following table summarizes the key physical data available for this compound.

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1] [2]
Molecular Weight	217.02 g/mol	[1]
Melting Point	70 °C	[1]
Boiling Point (Predicted)	305.1 ± 37.0 °C	[3]
Density (Predicted)	1.709 ± 0.06 g/cm ³	[3]
Solubility (Qualitative)*	Soluble in Methanol	[3]
Appearance	Light yellow to yellow solid	[3]
CAS Number	22282-96-8	[1] [2]

*Note: Predicted values for boiling point, density, and solubility are based on the isomeric compound 2-Bromo-3-methyl-5-nitropyridine and should be considered as estimates for **6-Bromo-2-methyl-3-nitropyridine**.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail generalized experimental protocols for determining the melting point and for the purification of **6-Bromo-2-methyl-3-nitropyridine**.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle

- Spatula

Procedure:

- Sample Preparation: A small sample of **6-Bromo-2-methyl-3-nitropyridine** is finely ground using a mortar and pestle to ensure a uniform particle size.
- Capillary Loading: The open end of a capillary tube is pressed into the ground sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Initial Rapid Determination: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a rapid rate (10-20 °C per minute) to obtain an approximate melting range.
- Accurate Determination: The apparatus is allowed to cool. A fresh capillary with the sample is inserted, and the temperature is raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
- Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[4][5][6]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Apparatus:

- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

- Spatula
- Glass stirring rod

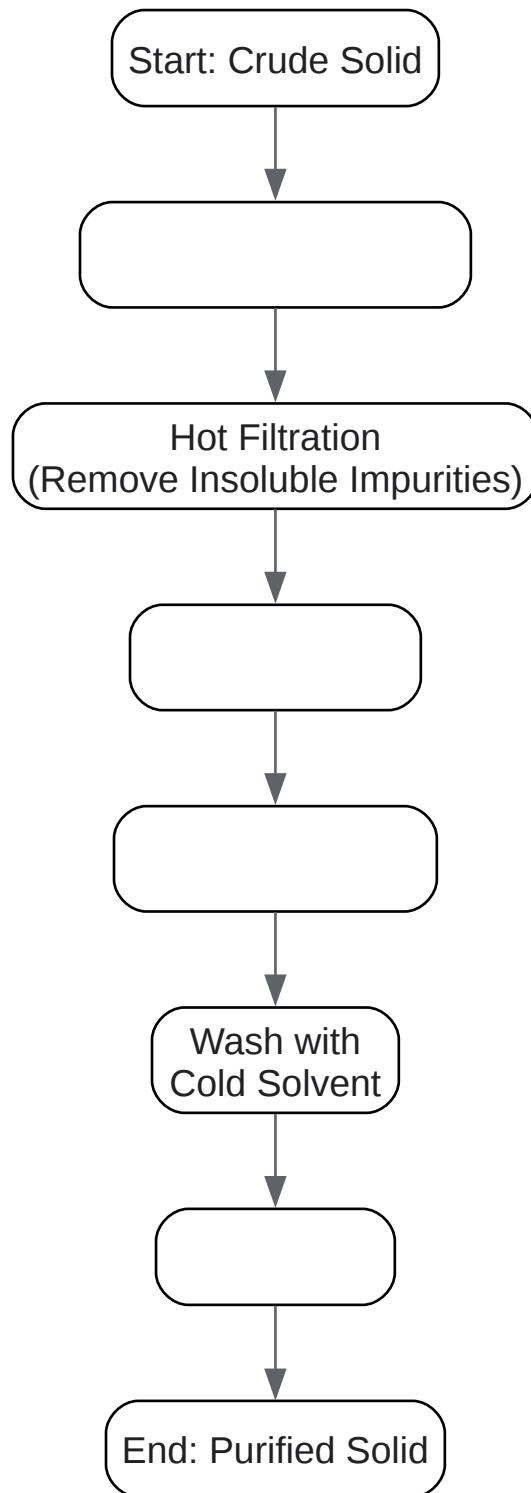
Procedure:

- Solvent Selection: An appropriate solvent is chosen in which **6-Bromo-2-methyl-3-nitropyridine** is highly soluble at elevated temperatures and poorly soluble at room temperature. For related compounds, methanol has been noted as a suitable solvent.[3]
- Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to completely dissolve the compound with gentle heating and stirring.
- Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask should remain undisturbed to promote the formation of large, pure crystals. Cooling may be further enhanced by placing the flask in an ice bath.[7][8][9][10]
- Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.
- Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
- Drying: The purified crystals are left in the Büchner funnel with the vacuum on to draw air through and partially dry them. Final drying is typically done in a desiccator or a vacuum oven.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of a solid organic compound, such as **6-Bromo-2-methyl-3-nitropyridine**, by recrystallization.

Purification by Recrystallization Workflow



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Caption: A flowchart illustrating the key steps in the purification of a solid compound via recrystallization.

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